molecular formula C12H11N B1618753 3-Methyl-4-phenylpyridine CAS No. 2052-92-8

3-Methyl-4-phenylpyridine

Cat. No. B1618753
CAS RN: 2052-92-8
M. Wt: 169.22 g/mol
InChI Key: RZUHSRAKAFYVFA-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylpyridine is a chemical compound with the molecular weight of 169.23 . It is also known as 4-Methyl-3-phenylpyridine . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .


Molecular Structure Analysis

The InChI code for 3-Methyl-4-phenylpyridine is 1S/C12H11N/c1-10-7-8-13-9-12 (10)11-5-3-2-4-6-11/h2-9H,1H3 . The molecular structure of this compound can be represented by the SMILES string c2ccccc2/C1=C/CN (C)CC1 .


Physical And Chemical Properties Analysis

3-Methyl-4-phenylpyridine is a liquid at room temperature . The compound is stored in a refrigerator .

Scientific Research Applications

Aromatic Substitution in Chemistry

  • Reaction with Phenyllithium : Research by Abramovitch and Giam (1962) explored the reaction of phenyllithium with 3-alkylpyridines, including 3-methylpyridines, providing insights into aromatic substitution reactions and isomer ratios (Abramovitch & Giam, 1962).

Neurotoxicity and Parkinsonism Studies

  • Selective Toxicity in Dopamine Neurons : Javitch et al. (1985) demonstrated that MPP+, a metabolite of MPTP, selectively targets dopamine neurons, leading to their destruction. This finding is crucial for understanding the neuropathological aspects of Parkinson's disease (Javitch, D'Amato, Strittmatter, & Snyder, 1985).

Synthesis and Structural Analysis

  • Synthesis of Neurotropic Compounds : Palamarchuk et al. (2021) researched the synthesis of compounds derived from 3-methyl-4-phenylpyridine for potential neurotropic activities, highlighting its role in developing new pharmacological agents (Palamarchuk, Shulgau, Kharitonova, & Kulakov, 2021).

Medicinal Chemistry and Drug Development

  • Antitumor Agents : Agrawal et al. (1975) synthesized derivatives of phenylpyridine, including 4-phenylpyridine, for antineoplastic activity, showcasing its potential in cancer research (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).

Molecular and Biological Studies

  • Mitochondrial NADH Oxidation Inhibition : Nicklas, Vyas, and Heikkila (1985) investigated how MPP+ inhibits NADH-linked oxidation in brain mitochondria, contributing to understanding the molecular mechanisms of neurotoxicity (Nicklas, Vyas, & Heikkila, 1985).

Safety And Hazards

3-Methyl-4-phenylpyridine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing in mist or vapors .

Future Directions

3-Methyl-4-phenylpyridine, as a precursor to the neurotoxin MPP+, has been used to study disease models in various animals . This suggests potential future directions in neurological research, particularly in the study of Parkinson’s disease.

properties

IUPAC Name

3-methyl-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUHSRAKAFYVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344586
Record name 3-Methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylpyridine

CAS RN

2052-92-8
Record name 3-Methyl-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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